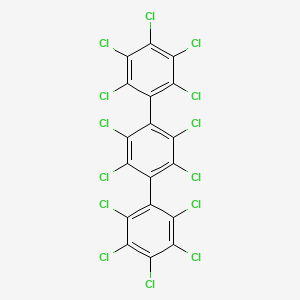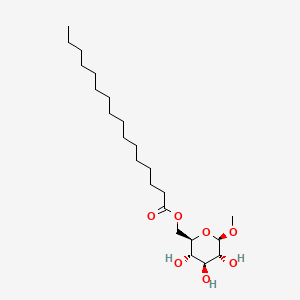
Methyl 6-palmitoyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-palmitoyl-beta-D-glucopyranoside is a synthetic glycoside compound characterized by its molecular formula C23H44O7 and a molecular weight of 432.5913. This compound is a derivative of beta-D-glucopyranose, where a palmitoyl group is attached to the sixth carbon atom, and a methyl group is attached to the anomeric carbon.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of beta-D-glucopyranose with palmitic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups on the glucopyranose ring can participate in substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions, room temperature to reflux.
Reduction: LiAlH4, ether solvent, low temperatures.
Substitution: Halogenating agents (e.g., PBr3), nucleophiles (e.g., methanol), solvent systems (e.g., DMF, DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Methyl 6-palmitoyl-beta-D-glucopyranoside has various applications in scientific research:
Chemistry: It serves as a glycosyl donor in glycosylation reactions, aiding in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in studying carbohydrate-protein interactions, as it can mimic natural glycolipids found in cell membranes.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and antibacterial agents due to its ability to disrupt microbial cell membranes.
Industry: It is utilized in the production of surfactants and emulsifiers, enhancing the stability and texture of various products.
Mechanism of Action
The mechanism by which methyl 6-palmitoyl-beta-D-glucopyranoside exerts its effects involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane permeabilization and disruption of cellular processes.
Comparison with Similar Compounds
Methyl alpha-D-glucopyranoside: A structural isomer with a different glycosidic linkage.
6-palmitoyl-beta-D-glucopyranoside: Lacks the methyl group at the anomeric carbon.
Methyl 6-palmitoyl-alpha-D-glucopyranoside: Similar to the compound but with an alpha glycosidic linkage.
Uniqueness: Methyl 6-palmitoyl-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both a palmitoyl and a methyl group, which influence its reactivity and biological activity.
Properties
CAS No. |
66891-12-1 |
|---|---|
Molecular Formula |
C23H44O7 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1 |
InChI Key |
SJKQXPHDQOGXOL-DODNOZFWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


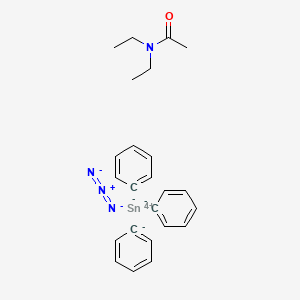
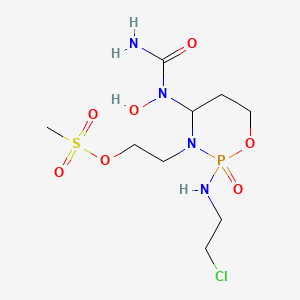
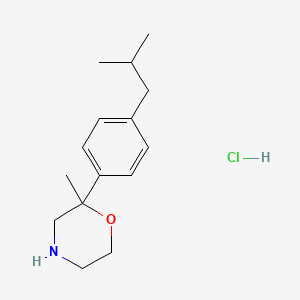
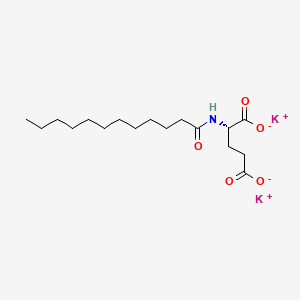
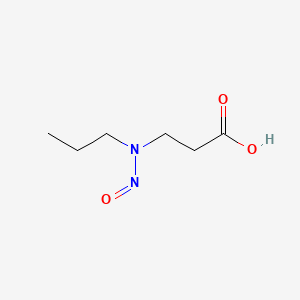
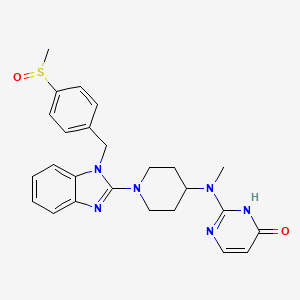
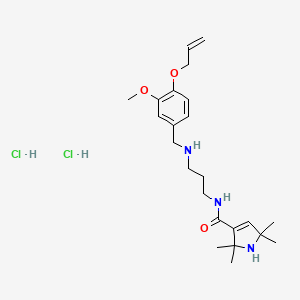
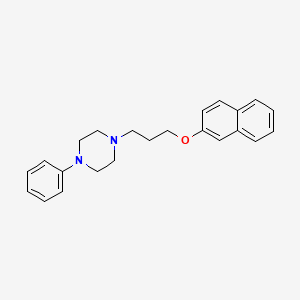
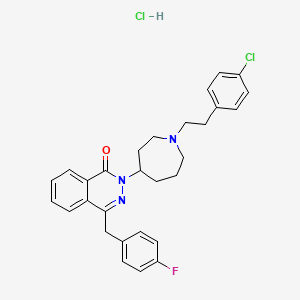
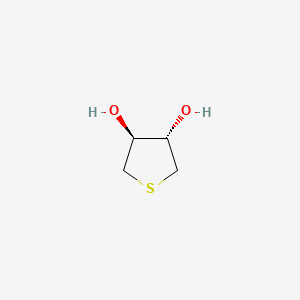
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)

